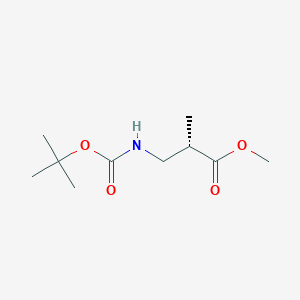
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate: . It is characterized by the presence of a methyl ester group, a tert-butoxycarbonyl (BOC) protecting group, and an amino group. This compound is often used in organic synthesis and pharmaceutical research due to its functional groups and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate typically involves the following steps:
Protection of the Amino Group: : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Esterification: : The carboxylic acid group is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Stereochemistry Control: : The stereochemistry of the compound is controlled during the synthesis to ensure the (S)-configuration is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain consistency and efficiency in the production process.
化学反応の分析
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.
Reduction: : Reduction reactions can be performed to convert the ester group to an alcohol.
Substitution: : The BOC protecting group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used to remove the BOC group.
Major Products Formed
Oxidation: : Carboxylic acid derivatives.
Reduction: : Alcohols.
Substitution: : Free amine after BOC deprotection.
科学的研究の応用
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate: is widely used in scientific research due to its versatility and stability. It is employed in:
Chemistry: : As a building block in organic synthesis and as a protecting group in peptide synthesis.
Biology: : In the study of enzyme mechanisms and protein interactions.
Medicine: : In the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: : In the production of fine chemicals and materials.
作用機序
The mechanism by which (S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate exerts its effects depends on its specific application. For example, in peptide synthesis, the BOC group protects the amino group from unwanted reactions, allowing for selective coupling of amino acids. The molecular targets and pathways involved vary based on the context of its use.
類似化合物との比較
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate: can be compared to other similar compounds, such as:
(R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate: : The enantiomer with the opposite stereochemistry.
Methyl 3-((benzyloxycarbonyl)amino)-2-methylpropanoate: : A similar compound with a different protecting group.
Methyl 3-((tert-butoxycarbonyl)amino)propanoate: : A related compound without the methyl group on the alpha carbon.
The uniqueness of This compound lies in its specific stereochemistry and the presence of the BOC protecting group, which makes it particularly useful in certain synthetic applications.
特性
分子式 |
C10H19NO4 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
methyl (2S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C10H19NO4/c1-7(8(12)14-5)6-11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1 |
InChIキー |
JZHNQALXNGWKCG-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)C(=O)OC |
正規SMILES |
CC(CNC(=O)OC(C)(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-[Di(propan-2-yl)amino]ethoxy]aniline](/img/structure/B15360140.png)
![(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine](/img/structure/B15360142.png)
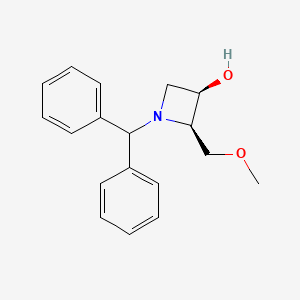
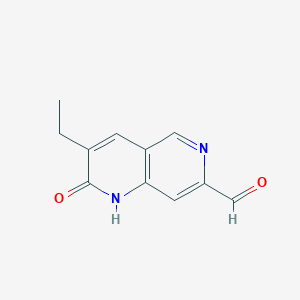

![[(2S)-2-methyltetrahydrofuran-2-yl]methanol](/img/structure/B15360158.png)
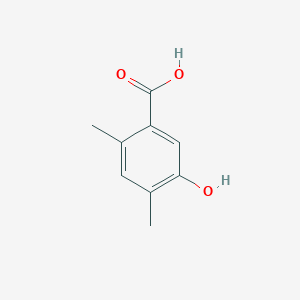
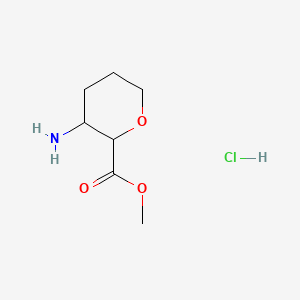
![2-(4-Nitrophenyl)imidazo[1,2-a]pyrazin-3-ol](/img/structure/B15360176.png)

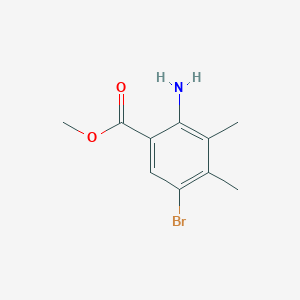
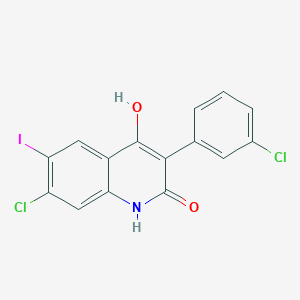
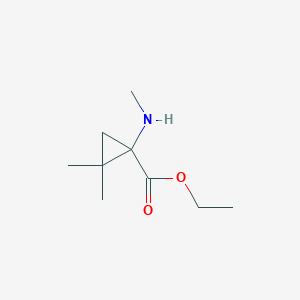
![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-2,5-dihydro-1,3-thiazole](/img/structure/B15360221.png)
